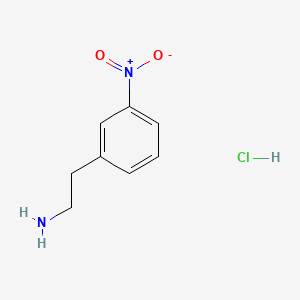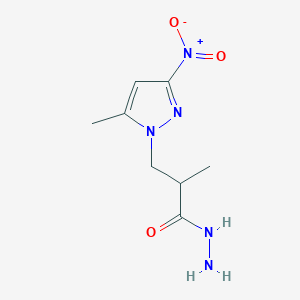
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide, also known as MPHPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPHPH is a hydrazide derivative of pyrazole, which has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide is also easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide. One of the areas of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the investigation of the potential of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Future studies can also focus on the mechanism of action of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide and its biochemical and physiological effects in more detail.
Méthodes De Synthèse
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been synthesized using various methods, including the reaction of 2-methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid with hydrazine hydrate. The reaction is carried out at high temperature and pressure, and the product is obtained by filtration and recrystallization. Other methods of synthesis include the reaction of 2-methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid with thionyl chloride, followed by the reaction with hydrazine hydrate.
Applications De Recherche Scientifique
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has potential applications in various fields of scientific research, including medicinal chemistry, drug design, and biological studies. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-5(8(14)10-9)4-12-6(2)3-7(11-12)13(15)16/h3,5H,4,9H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEMNWTXVUTGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)
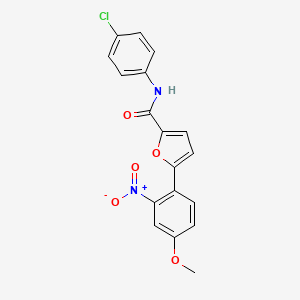
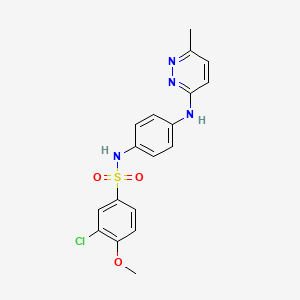
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
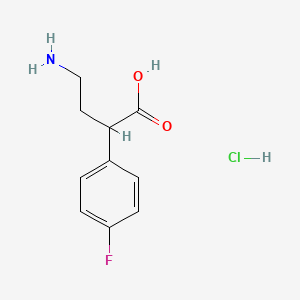
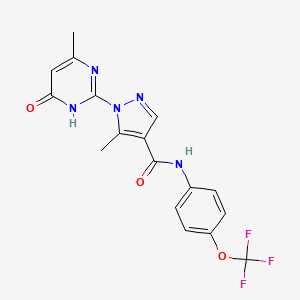
![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)
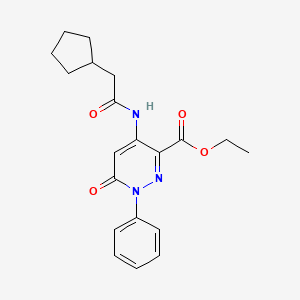
![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)
